molecular formula C11H10Br2N2 B12343038 1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole

1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole

Katalognummer: B12343038
Molekulargewicht: 330.02 g/mol
InChI-Schlüssel: RGSRVMLSYATVLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole can be synthesized through various synthetic routes. One common method involves the reaction of imidazole with bromoacetone, followed by bromination to introduce the dibromo substituents. The reaction conditions typically involve the use of organic solvents such as ethanol or dimethylformamide (DMF) and may require catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form imidazole N-oxides or reduction to remove the bromine atoms.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in solvents like DMF or acetonitrile.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products may include azido, thiocyano, or amino derivatives.

    Oxidation Products: Imidazole N-oxides.

    Reduction Products: Debrominated imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole involves its interaction with specific molecular targets. It is believed to function as an inhibitor of enzymes involved in protein and nucleic acid synthesis . The compound may bind to the active sites of these enzymes, disrupting their normal function and leading to the inhibition of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole is unique due to the presence of the benzyl group, which imparts distinct chemical properties and potential applications compared to other dibromo-substituted imidazoles. The benzyl group can enhance the compound’s lipophilicity and influence its interaction with biological targets.

Eigenschaften

Molekularformel

C11H10Br2N2

Molekulargewicht

330.02 g/mol

IUPAC-Name

1-benzyl-2,4-dibromo-5-methylimidazole

InChI

InChI=1S/C11H10Br2N2/c1-8-10(12)14-11(13)15(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3

InChI-Schlüssel

RGSRVMLSYATVLZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C(N1CC2=CC=CC=C2)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.